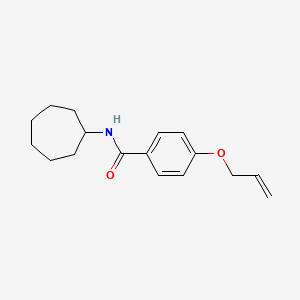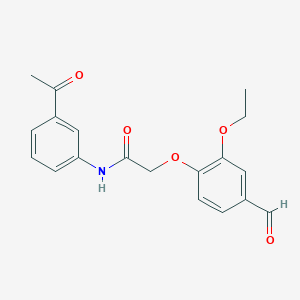
benzyl (3,4-dimethoxyphenyl)carbamate
Vue d'ensemble
Description
Benzyl (3,4-dimethoxyphenyl)carbamate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water, alcohol, and ether. Benzocaine works by blocking nerve signals in the affected area, providing temporary pain relief.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of nerve impulses. This leads to a temporary loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. Benzocaine has also been found to inhibit the activity of certain enzymes in the body, which can lead to the accumulation of toxic metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is a useful tool for studying the effects of local anesthesia on nerve function in laboratory experiments. However, its use is limited by its short duration of action and the potential for allergic reactions.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and effects of benzyl (3,4-dimethoxyphenyl)carbamate. These include:
1. Development of new anesthetic agents with improved safety and efficacy profiles.
2. Investigation of the mechanisms of action of other drugs that interact with voltage-gated sodium channels.
3. Study of the long-term effects of this compound on nerve function and metabolism.
4. Development of new methods for synthesizing this compound and related compounds.
5. Investigation of the potential use of this compound in treating other medical conditions, such as neuropathic pain.
Applications De Recherche Scientifique
Benzocaine has been widely used in scientific research as a tool to study the effects of local anesthesia on nerve function. It has also been used to develop new anesthetic agents and to investigate the mechanisms of action of other drugs.
Propriétés
IUPAC Name |
benzyl N-(3,4-dimethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-8-13(10-15(14)20-2)17-16(18)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUMLGDDPHHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)
![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405280.png)
![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)



![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)